5-[(2-methoxy-4-{[(2-methylpropyl)amino]methyl}phenoxy)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-[(2-METHOXY-4-{[(2-METHYLPROPYL)AMINO]METHYL}PHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-METHOXY-4-{[(2-METHYLPROPYL)AMINO]METHYL}PHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves multiple steps.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can yield amines.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2-METHOXY-4-{[(2-METHYLPROPYL)AMINO]METHYL}PHENOXY compounds: These compounds share a similar phenoxy structure but differ in the substituents on the benzodiazole core.
1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE derivatives: These compounds have variations in the substituents on the benzodiazole ring.
Uniqueness
The uniqueness of 5-[(2-METHOXY-4-{[(2-METHYLPROPYL)AMINO]METHYL}PHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H29N3O3 |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
5-[[2-methoxy-4-[(2-methylpropylamino)methyl]phenoxy]methyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C22H29N3O3/c1-15(2)12-23-13-16-7-9-20(21(11-16)27-5)28-14-17-6-8-18-19(10-17)25(4)22(26)24(18)3/h6-11,15,23H,12-14H2,1-5H3 |
InChI Key |
QFJDLVDBNFHYKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C=C1)OCC2=CC3=C(C=C2)N(C(=O)N3C)C)OC |
Origin of Product |
United States |
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